Product packaging for Bis(2,3-dibromopropyl) hydrogen phosphate(Cat. No.:CAS No. 5412-25-9)

Bis(2,3-dibromopropyl) hydrogen phosphate

Cat. No.: B041166
CAS No.: 5412-25-9
M. Wt: 497.74 g/mol
InChI Key: CBPKIOGAUWKEFT-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl) hydrogen phosphate is a specialized organophosphorus compound of significant interest in materials science, particularly in the development and study of flame-retardant polymers. Its research value lies in its synergistic mechanism of action, which combines the gas-phase radical quenching activity of bromine with the condensed-phase char-forming capability of phosphorus. Upon exposure to heat, the compound decomposes to release bromine radicals that scavenge high-energy H• and HO• radicals in the flame, effectively suppressing combustion. Concurrently, the phosphate moiety promotes char formation on the polymer surface, acting as a protective barrier that insulates the underlying material and reduces the release of flammable volatiles. This dual-phase activity makes it a highly efficient model compound for investigating flame retardancy in various polymer matrices, such as polyolefins and polyurethanes. Researchers utilize this chemical as a critical reference standard in analytical chemistry to identify and quantify similar flame-retardant additives and their decomposition products. Furthermore, it serves as a key intermediate in the synthesis of more complex, multifunctional flame retardants, enabling structure-activity relationship studies. Available in high purity, this product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Br4O4P B041166 Bis(2,3-dibromopropyl) hydrogen phosphate CAS No. 5412-25-9

Properties

IUPAC Name

bis(2,3-dibromopropyl) hydrogen phosphate
Source PubChem
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InChI

InChI=1S/C6H11Br4O4P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H,11,12)
Source PubChem
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InChI Key

CBPKIOGAUWKEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br4O4P
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Related CAS

34432-82-1 (ammonium salt), 36711-31-6 (magnesium salt), 64864-08-0 (mono-hydrochloride salt)
Record name Bis(2,3-dibromopropyl)phosphate
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DSSTOX Substance ID

DTXSID70275889
Record name Bis(2,3-dibromopropyl) hydrogen phosphate
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Molecular Weight

497.74 g/mol
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CAS No.

5412-25-9
Record name 1-Propanol, 2,3-dibromo-, 1,1′-(hydrogen phosphate)
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Record name Bis(2,3-dibromopropyl)phosphate
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Record name Bis(2,3-dibromopropyl)phosphate
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Record name 1-Propanol, 2,3-dibromo-, 1,1'-(hydrogen phosphate)
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Record name Bis(2,3-dibromopropyl) hydrogen phosphate
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Record name BIS(2,3-DIBROMOPROPYL) PHOSPHATE
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Synthetic Chemistry and Structural Elucidation

Methodologies for Bis(2,3-dibromopropyl) Hydrogen Phosphate (B84403) Synthesis

The synthesis of Bis(2,3-dibromopropyl) hydrogen phosphate can be approached through several routes, primarily involving the controlled reaction of its precursor, 2,3-dibromopropan-1-ol, with a phosphorus-containing reagent. Additionally, the preparation of isotopically labeled analogues is essential for metabolic and environmental fate studies.

Conventional Synthetic Routes

The primary conventional method for synthesizing this compound involves the reaction of 2,3-dibromopropan-1-ol with a phosphorylating agent. One common approach is the use of phosphorus oxychloride (POCl₃). By carefully controlling the stoichiometry of the reactants, specifically a 2:1 molar ratio of 2,3-dibromopropan-1-ol to phosphorus oxychloride, the formation of the desired bis-substituted phosphate ester is favored over the tris-substituted analogue. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, the synthesis can be achieved through the partial hydrolysis of Tris(2,3-dibromopropyl) phosphate. This method requires precise control of reaction conditions, such as pH and temperature, to achieve selective cleavage of one ester linkage.

Another potential route involves the reaction of 2,3-dibromopropan-1-ol with phosphorus pentoxide (P₄O₁₀). This reaction, however, can lead to a mixture of phosphate esters and requires careful purification to isolate the desired bis-phosphate.

ReactantsReagentKey Conditions
2,3-Dibromopropan-1-olPhosphorus Oxychloride2:1 molar ratio, presence of a base
Tris(2,3-dibromopropyl) phosphateWaterControlled pH and temperature
2,3-Dibromopropan-1-olPhosphorus PentoxideAnhydrous conditions, purification required

Synthesis of Labeled Analogues for Research (e.g., Bis(2,3-dibromopropyl) Phosphate-d10)

For research purposes, particularly in metabolic and toxicological studies, isotopically labeled analogues of this compound are invaluable. The synthesis of Bis(2,3-dibromopropyl) phosphate-d10, for instance, necessitates the use of a deuterated precursor.

The synthesis would commence with the preparation of deuterated 2,3-dibromopropan-1-ol. This can be achieved by the bromination of deuterated allyl alcohol. The resulting labeled propanol (B110389) is then reacted with a phosphorylating agent, such as phosphorus oxychloride, under similar conditions as the non-labeled synthesis to yield the desired Bis(2,3-dibromopropyl) phosphate-d10. The use of deuterated analogues allows for precise tracking and quantification in biological and environmental samples using techniques like mass spectrometry. nih.gov

Precursor Compounds and Reaction Mechanisms

The synthesis of this compound is fundamentally dependent on the availability and reactivity of its key precursor, 2,3-dibromopropan-1-ol.

Role of 2,3-Dibromopropan-1-ol in Synthesis

2,3-Dibromopropan-1-ol serves as the foundational building block, providing the two 2,3-dibromopropyl moieties that are esterified to the central phosphate group. This precursor is itself synthesized through the electrophilic addition of bromine to allyl alcohol. inchem.orgnih.govwho.int The hydroxyl group of 2,3-dibromopropan-1-ol acts as a nucleophile, attacking the electrophilic phosphorus center of the phosphorylating agent. The presence of two bromine atoms on the propyl chain significantly influences the compound's properties.

The reaction mechanism for the formation of this compound from 2,3-dibromopropan-1-ol and phosphorus oxychloride proceeds through a nucleophilic substitution pathway. The oxygen atom of the alcohol's hydroxyl group attacks the phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion. This process is repeated with a second molecule of the alcohol to form the bis-ester, followed by hydrolysis of the remaining P-Cl bond to yield the final hydrogen phosphate product.

Characterization Techniques for Synthetic Products (Excluding Basic Identification Data)

The structural confirmation of synthesized this compound relies on a combination of advanced spectroscopic techniques that provide detailed information beyond simple identification.

Spectroscopic data available in public databases, such as PubChem, indicate the use of several techniques for the characterization of this compound. nih.gov

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of the molecule. For this compound, the spectrum would be expected to show distinct signals for the three different carbon atoms in the 2,3-dibromopropyl group. The chemical shifts of these carbons would be influenced by the neighboring bromine atoms and the phosphate ester linkage. For instance, the carbon atom bonded to the oxygen of the phosphate group would resonate at a different frequency compared to the carbons bonded to the bromine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the P=O (phosphoryl) group, P-O-C (phosphate ester) linkages, and C-Br bonds. The presence and position of these bands help to confirm the formation of the desired phosphate ester structure. General FTIR spectra of organophosphate esters show characteristic stretches for these bonds. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information to FTIR. It can be particularly useful for observing symmetric vibrations and bonds that are weakly active in the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): Although not a primary tool for the structural elucidation of the intact molecule due to its low volatility, GC-MS is often employed for the analysis of its more volatile derivatives. For instance, after methylation, the resulting trimethyl phosphate ester can be readily analyzed by GC-MS to confirm the presence of the bis(2,3-dibromopropyl) moiety.

Analytical Methodologies for Environmental and Biological Matrices

Advanced Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of Bis(2,3-dibromopropyl) hydrogen phosphate (B84403) and its metabolites. Both liquid and gas chromatography offer distinct advantages depending on the analyte's properties and the sample matrix.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of organophosphate flame retardant metabolites, offering high sensitivity and specificity without the need for chemical derivatization. While specific methods for Bis(2,3-dibromopropyl) hydrogen phosphate are not extensively detailed in readily available literature, the methodologies developed for analogous compounds, such as its chlorinated counterpart Bis(1,3-dichloro-2-propyl) phosphate (BDCPP), provide a strong framework.

These methods typically employ reversed-phase chromatography. For instance, an Agilent 1200 series LC system or equivalent is often used. Chromatographic separation can be achieved using columns like a Kinetex C18 or XBC18, which are effective for separating polar to semi-polar compounds from complex mixtures.

The mobile phase composition is critical for achieving good separation. A common approach involves a gradient elution using two solvents, such as methanol (B129727) and water, sometimes with additives like ammonium hydroxide to improve peak shape and ionization efficiency. The mass spectrometer, often a triple quadrupole (QqQ), is operated in a negative ionization mode, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), using multiple reaction monitoring (MRM) for quantification. This technique provides excellent selectivity by monitoring specific precursor-to-product ion transitions.

ParameterDescription
InstrumentationLiquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-QqQ-MS/MS)
LC ColumnKinetex C18 or XBC18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile PhaseGradient elution with Methanol and Water (may contain additives like NH4OH)
Ionization ModeNegative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI-)
Detection ModeMultiple Reaction Monitoring (MRM)

Gas Chromatography–Mass Spectrometry (GC-MS) for Bis-BP and Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of Bis(2,3-dibromopropyl) phosphate, particularly in matrices like textile products. A significant challenge in GC analysis of this compound is its polarity and thermal instability. To overcome this, a derivatization step is necessary to convert the polar phosphate group into a more volatile and thermally stable form.

A common derivatization procedure involves methylation. This can be achieved using reagents like trimethylsilyl (B98337) diazomethane (B1218177) in a hexane solution. This reagent is favored as a safer alternative to the traditionally used diazomethane. After derivatization, the resulting methylated BDBPP (BDBPP-Me) is suitable for GC-MS analysis.

For accurate quantification, especially at trace levels, isotope-labeled internal standards are employed. For Bis(2,3-dibromopropyl) phosphate, a deuterated surrogate standard like BDBPP-d10 is used. The analysis is performed on a GC-MS system, where the separation is achieved on a capillary column, and the mass spectrometer is used for detection and quantification. This approach has been shown to achieve low detection limits, for example, 0.05 µg/g for the methylated form of Bis(2,3-dibromopropyl) phosphate in textiles. nih.gov

ParameterDescription
InstrumentationGas Chromatograph coupled with a Mass Spectrometer (GC-MS)
DerivatizationMethylation using trimethylsilyl diazomethane to form BDBPP-Me. nih.gov
Surrogate StandardDeuterated Bis(2,3-dibromopropyl) phosphate (BDBPP-d10). nih.gov
Calibration Range0.5–8.0 µg/mL for methylated BDBPP. nih.gov
Detection Limit (in textiles)0.05 µg/g for methylated BDBPP. nih.gov
Recovery (in textiles)66–108%. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

The effectiveness of any analytical methodology heavily relies on the efficiency of the sample preparation and extraction steps. These protocols are designed to isolate the target analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Extraction from Textile Products

The extraction of Bis(2,3-dibromopropyl) phosphate from textile products like curtains, carpets, and clothing is a critical first step in its analysis. Historically, solvents such as benzene (B151609) were used, but due to safety concerns, alternative solvents have been adopted. nih.gov A developed method replaces benzene with ethyl acetate (B1210297) for the extraction step. nih.gov

Another validated method involves reflux extraction using methanol that contains hydrochloric acid. scholarsrepository.com The general procedure involves taking a small sample of the textile (e.g., 0.5 g), adding a known amount of a surrogate standard (like BDBPP-d10), and then extracting the analyte using the chosen solvent system. Following extraction, the solvent is typically evaporated and the residue is reconstituted in a suitable solvent for the subsequent derivatization and GC-MS analysis. These methods have demonstrated good recoveries, often ranging from 66% to 108% across various textile materials. nih.gov

Extraction from Environmental Compartments (e.g., soil, sediment, biota)

Analyzing this compound in environmental samples such as soil, sediment, and biological tissues presents significant challenges due to the complexity of these matrices. A variety of modern extraction techniques are employed for brominated and organophosphate flame retardants that are applicable to this compound.

Commonly used techniques include:

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses high pressure and temperature to enhance extraction efficiency and reduce solvent consumption. For organophosphate esters in sediment, a mixture of water and acetonitrile (75:25) at 90°C has been used effectively. sepscience.com

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation in the solvent, which disrupts the sample matrix and enhances the extraction of the analyte into the solvent.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. For organophosphate flame retardants in sediment, acetone has been used as the extraction solvent at 120°C for 20 minutes.

After the initial extraction from solid samples like soil or sediment, a cleanup step is often required to remove co-extracted interfering compounds. This is commonly achieved using solid-phase extraction (SPE). For example, the extract from PLE can be diluted with ultrapure water and passed through a SPE cartridge, such as an OASIS HLB, to concentrate the analytes and remove impurities. sepscience.com For biological samples (biota), which have high lipid content, additional cleanup steps like gel permeation chromatography may be necessary to remove fats that can interfere with the analysis.

Method Validation and Performance Characteristics in Research Contexts

The validation and performance of analytical methods are critical for ensuring the accuracy and reliability of data on this compound (BDBPP) in various environmental and biological samples. This section details the key performance characteristics of established and novel analytical techniques in research settings.

Linearity and Detection Limits

Method linearity is established to ensure that the instrumental response is proportional to the concentration of the analyte over a specified range. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method.

Recent research has focused on developing more sensitive methods for the detection of BDBPP, often in conjunction with its related compound, tris(2,3-dibromopropyl) phosphate (TDBPP). For instance, a gas chromatography-mass spectrometry (GC-MS) based method demonstrated linearity for methylated BDBPP (BDBPP-Me) in the concentration range of 0.5–8.0 µg/mL. researchgate.netnih.gov This method achieved a detection limit of 0.05 µg/g for BDBPP-Me, which is significantly lower than the previous detection limit of 10 µg/g. researchgate.netnih.gov

Another study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) established a linear calibration curve for BDBPP over the range of 0.01–2.0 µg/mL. researchgate.net The limit of detection for BDBPP in this study was reported as 1.0 µg/g. researchgate.net A separate high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method demonstrated excellent linearity (R² > 0.998) over two orders of magnitude with a method detection limit (MDL) of ≤ 0.5 ng/g for BDBPP in textiles. peeref.com

The following table summarizes the linearity and detection limits for BDBPP from various studies.

Analytical MethodLinearity Range (µg/mL)Detection Limit (µg/g)MatrixReference
GC-MS (for BDBPP-Me)0.5–8.00.05Textile Products researchgate.netnih.gov
LC-MS/MS0.01–2.01.0Textile Products researchgate.net
HPLC-MS/MSNot specified≤ 0.0005Textile Specimens peeref.com

Recovery and Reproducibility in Laboratory Settings

Recovery studies are performed to assess the efficiency of an analytical method in extracting the analyte from the sample matrix. Reproducibility, on the other hand, measures the consistency of the results obtained from the same sample under different conditions.

In a study developing a GC-MS method for BDBPP in textile products, the recoveries in various curtain materials ranged from 66% to 108%, with relative standard deviations (RSDs) between 1.2% and 10.2%. researchgate.netnih.gov Another method reported recovery rates for three flame retardants, including BDBPP, in various textile products to be between 83.7% and 120.8%. researchgate.net

An inter-laboratory study involving six laboratories evaluated a revised analytical method for BDBPP and TDBPP in textile samples. nih.gov This study reported that while the accuracy (70–120%), repeatability (<10%), and reproducibility (<15%) of a few samples were outside the target range, the method was generally quantifiable with sufficient precision. nih.gov A highly sensitive HPLC-MS/MS method demonstrated mean recoveries from spiked textile samples ranging from 85% to 110%, with precision, assessed as RSD, being less than 10% for intra-day and less than 15% for inter-day measurements. peeref.com

The table below presents the recovery and reproducibility data for BDBPP analysis.

Analytical MethodRecovery (%)Reproducibility (RSD %)MatrixReference
GC-MS66–1081.2–10.2Curtain Material researchgate.netnih.gov
Developed Analytical Method83.7–120.8Not specifiedTextile Products researchgate.net
Revised Official Method (Inter-laboratory study)70–120 (Accuracy)&lt;10 (Repeatability), &lt;15 (Reproducibility)Textile Samples nih.gov
HPLC-MS/MS85–110&lt;10 (Intra-day), &lt;15 (Inter-day)Textile Specimens peeref.com

Development of Novel Analytical Approaches for Bis-BP and Related Compounds

The development of novel analytical approaches for BDBPP and related compounds has been driven by the need for greater accuracy, safety, and sensitivity. A significant advancement has been the use of deuterated internal standards, such as BDBPP-d10, to improve the accuracy and sensitivity of quantification by GC-MS. researchgate.netnih.gov

In terms of safety, there has been a move to replace hazardous reagents used in sample preparation. For instance, carcinogenic solvents like benzene have been substituted with safer alternatives such as ethyl acetate for the extraction step. researchgate.netnih.gov Similarly, for the methyl derivatization of BDBPP, the explosive and self-prepared diazomethane in ether has been replaced with a commercially available and safer solution of trimethylsilyl diazomethane in hexane. researchgate.netnih.gov

Furthermore, methods are being developed to prevent the degradation of analytes during sample preparation. For example, an LC-MS/MS method was developed that avoids the acid decomposition of related compounds and the thermal decomposition of BDBPP by using acetonitrile for extraction under acidic conditions instead of acetone. researchgate.net

These advancements in analytical methodologies are crucial for the accurate monitoring of BDBPP in various matrices and for ensuring compliance with regulations that ban or restrict its use in consumer products. nih.govnih.gov

Environmental Behavior and Fate Mechanisms

Occurrence and Distribution in Various Environmental Compartments

The environmental presence of bis(2,3-dibromopropyl) hydrogen phosphate (B84403) is closely linked to the distribution of its parent compound, tris(2,3-dibromopropyl) phosphate (TBPP), a flame retardant whose use has been significantly restricted in many countries. who.int Environmental monitoring has primarily focused on TBPP, with bis(2,3-dibromopropyl) hydrogen phosphate being identified as a major metabolite and breakdown product. inchem.orgnih.gov

Direct measurements of this compound in the atmosphere are not detailed in available research. However, studies have identified its precursor, TBPP, in air samples. For instance, TBPP was detected, though not quantified, in air particulates surrounding an industrial facility in the 1970s. who.intnih.gov Due to its low vapor pressure, TBPP is expected to adsorb to particulate matter in the air, suggesting that this would be the primary phase for its atmospheric transport. who.int

Table 1: Detection of Related Compound Tris(2,3-dibromopropyl) phosphate in Air Particulates

LocationYear of StudyCompound DetectedConcentration
Near an industrial facility, Japan1975Tris(2,3-dibromopropyl) phosphateIdentified, but not quantified. who.int
Industrial facilities, USA1976-1977Tris(2,3-dibromopropyl) phosphate44 to 85 ng/m³. nih.gov
Ambient air, Arkansas, USA1979Tris(2,3-dibromopropyl) phosphateDetected, but not quantified. healthvermont.gov

Investigations into the contamination of terrestrial and aquatic sediments have primarily targeted the parent compound, TBPP. A 1975 study in Japan analyzed 20 sediment samples from various locations and did not detect TBPP, with a determination limit ranging from 0.4 to 10 mg/kg. who.intinchem.org In contrast, TBPP was identified in soil samples from Arkansas in the United States, although the specific concentrations were not quantified. inchem.orghealthvermont.gov The presence of the parent compound in soil suggests the potential for the formation of this compound in this environmental compartment through degradation processes.

Table 2: Environmental Monitoring of Tris(2,3-dibromopropyl) phosphate in Soil and Sediment

Environmental CompartmentLocationYear of StudyNo. of SamplesFinding
SedimentJapan197520Not Detected (Limit of determination: 0.4-10 mg/kg). who.intinchem.org
SoilArkansas, USA1979Not SpecifiedIdentified, but not quantified. inchem.orghealthvermont.gov

As part of a 1975 environmental survey in Japan, 20 water samples were analyzed for the presence of TBPP. who.int The compound was not found in any of the samples, with a determination limit of 1 µ g/litre . who.int Environmental release of the parent compound has been attributed to discharges from textile finishing plants and through the laundering of treated fabrics, indicating wastewater as a potential pathway into the aquatic environment. nih.govwho.int

Table 3: Environmental Monitoring of Tris(2,3-dibromopropyl) phosphate in Water

Environmental CompartmentLocationYear of StudyNo. of SamplesFinding
WaterJapan197520Not Detected (Limit of determination: 1 µ g/litre ). who.int

Environmental Transport and Transformation Processes

The environmental persistence of this compound is intrinsically linked to the degradation of its precursor, TBPP. The transformation of the parent compound is a key source of this compound in the environment.

Biodegradation is a significant transformation process for tris(2,3-dibromopropyl) phosphate, particularly in environments such as sewage sludge. inchem.orgnih.gov Laboratory studies utilizing activated sludge systems have demonstrated that bis(2,3-dibromopropyl) phosphate is a major breakdown product of TBPP. inchem.org This transformation is biologically mediated; in experiments conducted with sterilized sludge, almost no degradation of TBPP was observed, confirming the crucial role of microorganisms in this process. inchem.org The formation of this compound in these systems highlights wastewater treatment plants as a potential source of this metabolite's release into the environment. healthvermont.gov

Table 4: Biodegradation of Tris(2,3-dibromopropyl) phosphate (TBPP)

SystemObservationFinding
Laboratory Activated SludgeBreakdown of TBPPBis(2,3-dibromopropyl) phosphate was identified as a major breakdown product. inchem.orgnih.gov
Sterilized SludgeBreakdown of TBPPAlmost no breakdown of the parent compound occurred. inchem.org

Persistence and Degradation Potential

Hydrolysis Pathways, particularly under Basic Conditions
Oxidative and Photodegradation Considerations

The degradation of this compound through oxidative processes and photodegradation—breakdown by light—is not considered to be a significant environmental fate process. inchem.org This implies a degree of persistence in the environment where these degradation pathways are the primary means of chemical transformation.

Volatilization from Aqueous Media

The tendency of a chemical to escape from water into the air, a process known as volatilization, is another factor in its environmental distribution. For the parent compound TBPP, while volatilization from water may occur, there is a lack of actual experimental data to quantify this process. inchem.org Given the structural similarities, the volatilization potential of BDBPP is also an area that requires further investigation to fully understand its atmospheric transport potential.

Adsorption to Particulate Matter and Sediment

Leaching Potential to Groundwater

The potential for a chemical to move through the soil and contaminate groundwater is a critical environmental concern. Based on the expected strong adsorption of the parent compound TBPP to soil, its leaching into groundwater is anticipated to be a slow process. inchem.org This suggests that this compound may also have a limited potential to migrate into groundwater, tending to remain in the upper soil layers.

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

The extent to which a chemical can be taken up and concentrated in the tissues of living organisms is a key indicator of its potential to cause harm within the food web.

Studies with Aquatic Species (e.g., fathead minnow)

Studies on the bioconcentration of the parent compound, Tris(2,3-dibromopropyl) phosphate (TBPP), in aquatic organisms have provided some insights. A study involving the fathead minnow (Pimephales promelas) determined a bioconcentration factor (BCF) of 2.7 for TBPP. who.int The bioconcentration factor is a measure of the accumulation of a chemical in an organism from the surrounding water. A BCF of 2.7 is considered low, suggesting that TBPP does not significantly accumulate in the tissues of this fish species. who.int While this data pertains to the parent compound, it provides an initial indication that significant bioaccumulation of its breakdown product, BDBPP, may also be limited. However, specific studies on the bioconcentration and bioaccumulation of this compound in aquatic organisms are needed for a comprehensive assessment.

Depuration Kinetics

This compound is a primary metabolite of the flame retardant Tris(2,3-dibromopropyl) phosphate (TBPP). inchem.org Studies on the kinetics and metabolism of TBPP in laboratory animals show that this compound is a significant and persistent metabolite. inchem.org Following administration of TBPP to rats, this metabolite is found in the urine, feces, bile, and various tissues. inchem.org

Table 1: Depuration and Persistence of this compound (as a metabolite of TBPP)

Parameter Observation Source
Metabolite Presence Identified as a main metabolite in urine, feces, bile, and tissues of rats. inchem.org
Tissue Persistence Found in substantial concentrations in most tissues 8 hours after exposure. inchem.org

| Parent Compound Clearance | The half-life of clearance for TBPP-derived radioactivity is 2-4 days. | inchem.org |

Thermal Degradation and Pyrolysis Products

The thermal decomposition of organophosphorus flame retardants like this compound is a critical process, particularly in waste incineration and accidental fires. This degradation leads to the formation of various smaller, often hazardous, compounds.

Formation of Hydrogen Bromide and Brominated C3 Compounds

When subjected to high temperatures, this compound, similar to its parent compound TBPP, undergoes thermal oxidative degradation. inchem.org Major decomposition of TBPP begins at temperatures between 260-300°C. industrialchemicals.gov.au This process breaks down the molecule, leading to the formation of hydrogen bromide (HBr) and various brominated C3 compounds. inchem.org

Studies on the thermal degradation of TBPP at 370°C have identified several C3-brominated compounds as products. inchem.org Given that this compound is an intermediate in this degradation, its pyrolysis is expected to yield a similar profile of compounds. These include bromopropenes, dibromopropenes, and di- and tribromopropanes. inchem.org The unimolecular elimination of hydrogen bromide is a primary reaction pathway. nih.gov

Table 2: Major Pyrolysis Products from Thermal Degradation

Product Class Specific Compounds Identified (from related compounds) Source
Inorganic Acids Hydrogen Bromide (HBr) inchem.orgnih.gov

| Brominated C3 Compounds | Bromopropenes, Dibromopropenes, Di- and Tribromopropanes | inchem.org |

Implications for Environmental Release via Waste Streams

The thermal degradation pathways of this compound have significant implications for its release into the environment from waste streams. Products containing this flame retardant, when disposed of in landfills or incinerated, can become a source of environmental contamination. inchem.org

During waste incineration, the temperatures are high enough to cause the thermal degradation described above. This can lead to the release of hydrogen bromide and volatile brominated C3 compounds into the atmosphere if flue gas treatment is inadequate. inchem.org These compounds can contribute to air pollution and may be redeposited into soil and water.

Furthermore, the parent compound TBPP has been reported to be released from textile-finishing plants and through the ultimate disposal of solid wastes containing the chemical. inchem.org As this compound is a breakdown product of TBPP, its presence and subsequent release from these waste streams are highly probable. inchem.org The leaching from consumer products in landfills and losses during the laundering of treated textiles represent additional routes for its entry into the environment. inchem.org

Mechanistic Biological Studies Excluding Toxicity and Adverse Effects

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Organisms

Bis(2,3-dibromopropyl) hydrogen phosphate (B84403) is a principal metabolite of the flame retardant Tris(2,3-dibromopropyl) phosphate (Tris-BP). Studies on the parent compound provide significant insight into the biological fate of Bis(2,3-dibromopropyl) hydrogen phosphate following exposure.

While direct studies on the gastrointestinal absorption of this compound are limited, its detection in plasma and urine following oral administration of Tris-BP in animal models indicates that it is absorbed from the gastrointestinal tract. nih.gov After rats were given Tris-BP, Bis(2,3-dibromopropyl) phosphate was identified as a metabolite, implying absorption of the parent compound and subsequent metabolism, or absorption of the metabolite itself if formed in the gut. nih.gov

Dermal uptake studies on structurally related brominated flame retardants in rats suggest that the skin can be a route of exposure. For instance, studies on Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) in rats showed dermal absorption. nih.govresearchgate.netnih.gov Although this data is for a different compound, it highlights the potential for dermal penetration of similar chemical structures.

Following systemic absorption, this compound distributes to various tissues. In studies where rats were administered Tris-BP, its metabolite, Bis(2,3-dibromopropyl) phosphate, was found to be a major component in blood, lung, muscle, and fat, exhibiting a long elimination period. nih.gov

Significant retention of radioactivity has been observed in the kidneys of rats five days after dosing with radiolabelled Tris-BP, with a portion of this radioactivity identified as Bis(2,3-dibromopropyl) phosphate. nih.gov Further research has quantified the covalent binding of Tris-BP metabolites to proteins in various organs. In male Wistar rats, the extent of binding was highest in the kidney, followed by the liver and testes, indicating these tissues are primary sites of distribution and interaction. nih.gov

OrganCovalent Binding of 14C-Tris-BP Metabolites (pmol/mg protein)
Kidney2495 ± 404
Liver476 ± 123
Testes94 ± 11

Table 1. Covalent binding of Tris-BP metabolites in male Wistar rat tissues 9 and 24 hours post-administration. Data from Omichinski et al., as cited in a 1990 study. nih.gov

The metabolism of this compound is complex, involving several enzymatic pathways that lead to the formation of various metabolites, including reactive intermediates.

This compound is itself a major metabolite of Tris-BP. nih.gov It has been identified as a urinary metabolite in rats following administration of the parent compound. nih.gov Further metabolism or hydrolysis can lead to the formation of 2,3-dibromopropan-1-ol. nih.gov This metabolite was detected in the urine of children who had been exposed to Tris-BP-treated textiles, indicating a common metabolic pathway. nih.gov

The initial formation of this compound from its parent compound, Tris-BP, is mediated by the cytochrome P450 (CYP) enzyme system located in hepatic microsomes. nih.govgpnotebook.com This process is dependent on NADPH and oxygen. nih.gov Studies using liver microsomes from rats have shown that the rate of formation of Bis(2,3-dibromopropyl) phosphate is significantly increased in animals pre-treated with phenobarbital, an inducer of CYP enzymes. nih.gov Conversely, inhibitors of cytochrome P450, such as SKF 525-A and metyrapone, decrease the formation rate of this metabolite. nih.gov

Interestingly, while the formation of Bis(2,3-dibromopropyl) phosphate from Tris-BP is P450-dependent in the liver, its subsequent metabolism into reactive intermediates that cause DNA damage appears to be independent of cytochrome P450 in the kidney. nih.gov

The metabolic activation of the 2,3-dibromopropyl moiety can lead to the formation of highly reactive intermediates. One such key intermediate identified is 2-bromoacrolein, a potent mutagen. nih.govnih.gov Its formation from Tris-BP occurs during incubation with hepatic microsomes. nih.gov The proposed mechanism involves an initial oxidative dehalogenation at the terminal carbon (C-3) of the propyl chain, followed by a beta-elimination reaction. nih.govnih.gov Another potential reactive intermediate is a reactive α-bromoketone, which could result from C-2 oxidation of the 2,3-dibromopropyl groups. nih.gov These reactive intermediates are capable of binding covalently to cellular macromolecules like proteins. nih.gov

Metabolic Transformation Pathways

Enterohepatic Circulation of Metabolites

The disposition of this compound involves enterohepatic circulation, a process where substances are excreted by the liver into the bile, enter the intestine, are reabsorbed, and then return to the liver. This recycling mechanism can prolong the presence and activity of a substance and its metabolites in the body.

In studies investigating the parent compound, tris(2,3-dibromopropyl) phosphate (Tris-BP), biliary excretion and subsequent enterohepatic recirculation were identified as a major pathway in its disposition in rats. who.int this compound is a significant metabolite of Tris-BP, and its presence in this circulatory loop is therefore implicated. The process involves the transport of the metabolite from the liver into the bile, which is then secreted into the small intestine. From the intestine, the metabolite can be reabsorbed into the portal circulation and returned to the liver. This cycle can significantly influence the pharmacokinetics and biological activity of the compound.

Excretion Routes (e.g., urine, feces, exhaled CO2)

The elimination of this compound from the body occurs through multiple routes, primarily via urine and feces, with a smaller fraction being eliminated as expired carbon dioxide. Studies in rats have quantified the excretion of radiolabeled this compound and its metabolites over time.

A comparative study on the excretion of several halogenated alkyl phosphate flame retardants in rats provided specific data for this compound. epa.gov After oral administration, the distribution of the radiolabeled compound was tracked over 168 hours. The findings from this study are summarized in the table below.

Interactive Data Table: Excretion of ¹⁴C-labeled this compound in Rats over 168 hours

Excretion Route Percentage of Administered Dose
Urine >43.2%
Feces >5.6%
Expired Air (as ¹⁴CO₂) >1.7%

Note: The table shows the lower-end range of excretion as reported in a comparative study. The study indicated that for the five flame retardants tested, urinary excretion ranged from 43.2% to 93.4%, fecal excretion from 5.6% to 39.2%, expired air from 1.7% to 19.4%, and carcass retention from 0.7% to 3.7%. epa.gov

Biliary excretion was also identified as a significant route, with the amount of this compound excreted in the bile being comparable to its parent compound, Tris-BP. epa.gov The study concluded that dihalogenated alkyl phosphates like this compound are more slowly absorbed, distributed, and excreted compared to monohalogenated alkyl phosphates. epa.gov

Molecular Interactions and Cellular Mechanisms

Covalent Binding to Biological Macromolecules (e.g., proteins, DNA)

This compound, and its parent compound Tris-BP, can be metabolically activated to reactive intermediates that covalently bind to biological macromolecules such as proteins and DNA. nih.govnih.gov This binding is a critical mechanism underlying the biological activity of the compound.

In vivo studies with Tris-BP have demonstrated covalent binding to proteins in the liver and kidneys of rats, with significantly higher levels of binding observed in the kidneys. nih.gov This differential binding correlates with the organ-specific toxicity of the compound. Furthermore, covalent interaction with DNA has been shown both in vitro in liver microsomal incubations and in vivo in DNA extracted from the liver and kidneys of rats administered Tris-BP. nih.gov Notably, the binding to kidney DNA was found to be four times higher than to liver DNA. nih.gov

As a major metabolite of Tris-BP, this compound is subsequently metabolized to reactive intermediates that are implicated in this covalent binding, particularly to kidney proteins, through a mechanism that appears to be independent of cytochrome P-450. nih.gov In vitro binding studies have also been conducted to compare the covalent binding of different halogenated alkyl phosphates to the S-9 fraction of liver and kidney. epa.gov

DNA Damage Induction and Repair Processes (e.g., unscheduled DNA synthesis in rat hepatocytes)

Exposure to this compound and its parent compound can lead to DNA damage, triggering cellular repair mechanisms. One of the key indicators of DNA repair is unscheduled DNA synthesis (UDS), which is the synthesis of DNA outside of the normal S-phase of the cell cycle as a response to DNA damage.

Studies using monolayer cultures of rat hepatocytes have shown that Tris-BP can be activated to genotoxic products that induce UDS. nih.gov This indicates that the compound or its metabolites cause DNA damage that is then recognized and repaired by the cell's machinery. When compared to another compound, 2-acetylaminofluorene (B57845) (AAF), Tris-BP showed a different profile of genotoxicity. While Tris-BP was more efficient at causing mutations in co-cultured S. typhimurium, AAF induced a greater UDS response in the hepatocytes themselves. nih.gov

The induction of DNA repair synthesis by Tris-BP was observed as early as 3 hours after exposure and remained constant after 6 hours. nih.gov This suggests a rapid onset of DNA damage and a sustained cellular response. The reactive metabolites of Tris-BP, including those derived from this compound, are believed to be responsible for this DNA damage. nih.gov

Interference with Tubulin Dynamics in Specific Cell Types (e.g., Sertoli cells)

While direct studies on the effect of this compound on tubulin dynamics are limited, research on other brominated flame retardants suggests a potential mechanism of action involving the disruption of the microtubule cytoskeleton. Microtubules, which are polymers of tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport. In the testes, Sertoli cells rely on a dynamic microtubule network to support and nurture developing sperm cells.

A study on tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (TBBPA-BDBPE), a structurally related flame retardant, demonstrated that this compound could interact with tubulin and disrupt its polymerization. nih.gov In vitro experiments with mouse Sertoli cells (TM4 cell line) showed that exposure to TBBPA-BDBPE resulted in attenuated microtubules, which became shorter and weaker. nih.gov Molecular docking analysis further supported the potential for this compound to bind to tubulin. nih.gov These findings suggest that interference with tubulin dynamics in Sertoli cells may be a mechanism of reproductive toxicity for certain brominated flame retardants. nih.gov

Influence on Thyroid Hormone Levels (mechanistic pathways only, not adverse outcomes)

Organophosphate flame retardants, as a class of compounds, have been identified as potential endocrine disruptors that can interfere with thyroid hormone homeostasis. The mechanisms by which these compounds can influence thyroid hormone levels are multifaceted and can occur at various points in the thyroid hormone pathway.

One proposed mechanism is the interaction with thyroid hormone transport proteins. In human blood, over 99% of thyroid hormones are bound to transport proteins such as transthyretin (TTR), albumin, and thyroxine-binding globulin (TBG). scispace.com Chemicals that can bind to these proteins may compete with the natural ligands, thyroxine (T4) and triiodothyronine (T3), potentially altering the levels of free, biologically active hormones. scispace.com

Additionally, organophosphate esters are considered potential antagonists of thyroid hormone receptors. researchgate.net By binding to these receptors, they could block the normal signaling pathways of thyroid hormones in target cells. Furthermore, some organophosphate flame retardants have been shown to affect the expression of genes involved in the synthesis, metabolism, and transport of thyroid hormones. researchgate.netresearchgate.net This can lead to a disruption in the central regulation of the hypothalamic-pituitary-thyroid (HPT) axis. researchgate.net

Comparative Mechanistic Studies with Related Organophosphorus Flame Retardants (OPFRs)

This compound is a principal metabolite of the widely used flame retardant Tris(2,3-dibromopropyl) phosphate (TDBPP). nih.govcymitquimica.comchemicalbook.com Understanding its biological mechanisms necessitates a comparative approach, examining it alongside other organophosphorus flame retardants (OPFRs). OPFRs are a diverse group of chemicals used as replacements for polybrominated diphenyl ethers (PBDEs). researchgate.netnih.gov They can be broadly categorized into non-halogenated (aryl and alkyl) and halogenated (chloro- or bromo-) compounds, a classification that often correlates with their mechanistic actions. nih.govaaqr.orgkennesaw.edu

Understanding Class-Based Mechanistic Effects

While individual OPFRs exhibit unique interaction profiles, as a class, they share several common mechanistic pathways. Many OPFRs and their metabolites are known to interact with various nuclear receptors, suggesting a class-wide potential for endocrine disruption. researchgate.netnih.gov Computational and in-vitro studies have demonstrated that various OPFR metabolites can form stable complexes with receptors such as the estrogen receptor (ER) and mineralocorticoid receptor (MR). researchgate.netnih.gov

Another common mechanism is the induction of oxidative stress. researchgate.net Exposure to different OPFRs can disrupt the cellular redox balance by interfering with intracellular antioxidant defense systems, such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase. researchgate.netresearchgate.net This interference can lead to an increase in reactive oxygen species. Furthermore, OPFRs have been shown to modulate key signaling pathways, including the NF-кB and MAPK pathways, which are central to cellular inflammatory responses. researchgate.net

Mechanistic Effect CategoryGeneral Mechanism for OPFR ClassKey Cellular Targets/PathwaysExample OPFR Classes Involved
Receptor InteractionBinding to and modulation of nuclear receptors. nih.govnih.govEstrogen Receptor (ER), Androgen Receptor (AR), Peroxisome Proliferator-Activated Receptor Gamma (PPARG), Mineralocorticoid Receptor (MR). researchgate.netnih.govnih.govHalogenated and Non-halogenated OPFRs
Oxidative StressDisruption of redox balance and antioxidant enzyme activity. researchgate.netresearchgate.netSuperoxide Dismutase (SOD), Glutathione Peroxidase, Reactive Oxygen Species (ROS) generation. researchgate.netAlkyl and Halogenated OPFRs
Signaling Pathway ModulationAlteration of intracellular signaling cascades involved in cellular responses.NF-кB Signaling Pathway, Mitogen-Activated Protein Kinase (MAPK) Pathway. researchgate.netAlkyl and Halogenated OPFRs

Investigating Variability in Cellular and Molecular Responses

Despite sharing class-based mechanisms, there is significant variability in the specific cellular and molecular responses elicited by different OPFRs and their metabolites. This variability is influenced by the specific chemical structure of the compound and its metabolic activation pathways.

For instance, Triphenyl phosphate (TPP) has been shown to induce apoptosis in human corneal epithelial cells through the caspase-dependent mitochondrial pathway, marked by changes in the expression of biomarker genes such as Cyt c, Caspase-9, and Bcl-2. nih.gov In contrast, other OPFRs like tri-n-butyl phosphate (TnBP) and tris(2-butoxyethyl) phosphate (TBEP) have been reported to upregulate MAPK signaling pathways in lung injury models. researchgate.net

The metabolism of parent OPFRs is a critical factor driving this variability. This compound itself is a metabolite of Tris(2,3-dibromopropyl) phosphate (Tris-BP). nih.gov The initial metabolic activation of Tris-BP is mediated by hepatic cytochrome P-450. nih.gov However, the subsequent actions of the Bis-BP metabolite, which involve forming reactive intermediates that bind to proteins, proceed through a mechanism independent of cytochrome P-450. nih.gov

Computational studies further highlight this variability at the molecular level. The binding affinities and chemical reactivity of key OPFR metabolites like bis(1-chloro-2-propyl) phosphate (BCIPP), bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), and diphenyl phosphate (DPHP) with nuclear receptors differ significantly. nih.gov For example, DPHP was identified as being highly reactive with a strong tendency to attract electrons, indicating distinct interaction potentials compared to chlorinated metabolites. nih.gov This demonstrates that even within the same class, individual compounds and especially their metabolites can have unique and specific molecular initiating events.

Compound/MetaboliteParent Compound (if applicable)Specific Molecular Response/MechanismAffected Pathway/Receptor
This compoundTris(2,3-dibromopropyl) phosphate (Tris-BP)Metabolized to reactive intermediates that covalently bind to proteins, independent of cytochrome P-450. nih.govCellular proteins
Triphenyl phosphate (TPP)N/AInduces apoptosis via caspase activation and alters mitochondrial membrane potential. nih.govCaspase-dependent mitochondrial pathway
Tris(2-butoxyethyl) phosphate (TBEP)N/AUpregulation of signaling pathways leading to inflammatory responses. researchgate.netMAPK pathway
Tri-n-butyl phosphate (TnBP)N/AUpregulation of signaling pathways leading to inflammatory responses. researchgate.netMAPK pathway
Diphenyl phosphate (DPHP)Triphenyl phosphate (TPP)Exhibits high chemical reactivity and binding affinity for nuclear receptors. nih.govEstrogen Receptor (ER), Mineralocorticoid Receptor (MR)
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)Forms stable complexes with nuclear receptors. nih.govEstrogen Receptor (ER), Mineralocorticoid Receptor (MR)

Environmental Modeling and Exposure Pathway Research Excluding Human Exposure Assessment

Development and Application of Evaluative Fate Models

Evaluative fate models are critical tools for predicting the distribution and persistence of chemicals in the environment. For organophosphate flame retardants (OPFRs) like Bis(2,3-dibromopropyl) hydrogen phosphate (B84403), various models have been developed and applied to understand their environmental behavior.

Mass balance models are another important tool, particularly for understanding the influx, outflow, and accumulation of pollutants in specific ecosystems like estuaries. These models have been used to quantify the transport fluxes of OPFRs and identify key environmental reservoirs. For Bis(2,3-dibromopropyl) hydrogen phosphate, which is a breakdown product of TBPP, such models can help estimate its formation rate and subsequent distribution in aquatic systems.

Table 1: Application of Environmental Fate Models to Organophosphate Flame Retardants

Model Type Application Relevance to this compound
Multimedia Urban Models Estimating transport, fate, and emissions of OPFRs in urban areas. Provides a framework for predicting the distribution of the compound in various environmental compartments following its formation from parent compounds.

Pathways of Environmental Release from Industrial Applications (excluding specific products)

The environmental release of this compound is intrinsically linked to the release of its precursor, TBPP. Historically, TBPP was used as an additive flame retardant, meaning it was not chemically bound to the materials it was added to. This characteristic facilitates its release into the environment.

Industrial applications that have led to the environmental release of TBPP, and consequently the formation of this compound, include:

Textile Finishing Plants: The application of TBPP to textiles was a significant source of its release into the environment through wastewater.

Manufacturing of Plastics and Polyurethane Foams: While less documented for direct release of this compound, the manufacturing processes involving TBPP could have contributed to environmental contamination.

Once released into the environment, TBPP can degrade into this compound. Therefore, the primary pathways of environmental release are tied to the lifecycle of products containing TBPP.

Research on Source Identification and Environmental Load

Identifying the sources and quantifying the environmental load of this compound involves tracing the historical and ongoing presence of its parent compound. Research has shown that riverine input is a major pathway for the entry of OPFRs into estuarine and marine environments. This suggests that runoff from contaminated sites and discharges from wastewater treatment plants are significant sources.

Studies have detected OPFRs in various environmental matrices, including water, sediment, and air, indicating widespread environmental contamination. The environmental load of this compound is a function of the amount of TBPP released and the rate of its transformation in the environment.

Table 2: Environmental Parameters Influencing the Fate of Organophosphate Flame Retardants

Environmental Factor Influence on Fate and Transport
pH Can affect the rate of hydrolysis and degradation of the parent compound and its metabolites.
Dissolved Oxygen Influences the aerobic and anaerobic degradation pathways of organic pollutants.
Salinity Affects the partitioning and bioavailability of chemicals in estuarine and marine environments.

The ultimate fate of this compound in the environment includes potential accumulation in landfills and other disposal sites following the disposal of products containing TBPP.

Future Research Directions and Methodological Advancements

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Bis(2,3-dibromopropyl) hydrogen phosphate (B84403) in various environmental and biological matrices are fundamental to assessing its prevalence and risk. While gas chromatography-mass spectrometry (GC-MS) has been a staple for the analysis of related compounds, future refinements will focus on overcoming existing challenges and enhancing detection capabilities.

Future research will likely concentrate on the development and validation of methods with lower detection limits, which is crucial for identifying trace amounts of the compound in complex samples such as human tissues and environmental media. The use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) is expected to become more widespread. These techniques offer superior selectivity and sensitivity, minimizing interferences from the sample matrix and providing more confident identification of the analyte.

Moreover, there is a trend towards developing more universal analytical methods capable of simultaneously detecting a wider range of flame retardants and their metabolites, including Bis(2,3-dibromopropyl) hydrogen phosphate. Innovations in sample preparation, such as the use of novel solid-phase extraction (SPE) materials and automated online systems, will also contribute to improved accuracy, precision, and throughput of analytical workflows. The development of certified reference materials for this compound will also be critical for ensuring the quality and comparability of data across different laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.